molecular formula C14H20BrN B7936199 N-[(3-Bromo-4-methylphenyl)methyl]cyclohexanamine

N-[(3-Bromo-4-methylphenyl)methyl]cyclohexanamine

Cat. No.: B7936199
M. Wt: 282.22 g/mol
InChI Key: ZENRSVUAVHCPOA-UHFFFAOYSA-N
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Description

N-[(3-Bromo-4-methylphenyl)methyl]cyclohexanamine is an organic compound that features a cyclohexanamine group bonded to a 3-bromo-4-methylphenylmethyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-Bromo-4-methylphenyl)methyl]cyclohexanamine typically involves the reaction of 3-bromo-4-methylbenzyl chloride with cyclohexylamine. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction can be represented as follows:

3-Bromo-4-methylbenzyl chloride+CyclohexylamineThis compound+HCl\text{3-Bromo-4-methylbenzyl chloride} + \text{Cyclohexylamine} \rightarrow \text{this compound} + \text{HCl} 3-Bromo-4-methylbenzyl chloride+Cyclohexylamine→this compound+HCl

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient mixing and reaction of the starting materials. The use of automated systems can help in maintaining consistent reaction conditions, such as temperature and pressure, to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[(3-Bromo-4-methylphenyl)methyl]cyclohexanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, forming a methyl derivative.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of the corresponding methyl derivative.

    Substitution: Formation of hydroxyl or amino derivatives.

Scientific Research Applications

N-[(3-Bromo-4-methylphenyl)methyl]cyclohexanamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly those targeting neurological pathways.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-[(3-Bromo-4-methylphenyl)methyl]cyclohexanamine exerts its effects depends on its interaction with molecular targets. The compound’s amine group can form hydrogen bonds and ionic interactions with biological molecules, potentially affecting enzyme activity or receptor binding. The bromine atom may also participate in halogen bonding, influencing the compound’s overall reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-4-methylaniline: Similar structure but lacks the cyclohexanamine group.

    4-Bromo-3-methylphenol: Contains a hydroxyl group instead of an amine group.

    N-[(4-Bromo-3-methylphenyl)methyl]cyclohexanamine: Positional isomer with the bromine and methyl groups swapped.

Uniqueness

N-[(3-Bromo-4-methylphenyl)methyl]cyclohexanamine is unique due to the presence of both a brominated aromatic ring and a cyclohexanamine group, which provides distinct chemical properties and reactivity compared to its analogs. This combination allows for diverse applications in synthesis and research.

Properties

IUPAC Name

N-[(3-bromo-4-methylphenyl)methyl]cyclohexanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BrN/c1-11-7-8-12(9-14(11)15)10-16-13-5-3-2-4-6-13/h7-9,13,16H,2-6,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZENRSVUAVHCPOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CNC2CCCCC2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20BrN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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